Icenticaftor
Übersicht
Beschreibung
Icenticaftor (development code QBW251) is a drug candidate for the treatment of chronic obstructive pulmonary disease (COPD) and cystic fibrosis . The drug is being developed by Novartis . It is a small molecule pharmaceutical and is currently being investigated in clinical studies .
Synthesis Analysis
The design, synthesis, and biological evaluation of compounds 7 to 33 established the structure-activity relationships (SAR) of the scaffold, leading to the identification of the clinical development compound icenticaftor (QBW251) 33 . This compound has subsequently progressed to deliver two positive clinical proofs of concept in patients with CF and COPD .Molecular Structure Analysis
Icenticaftor is a potentiator of the cystic fibrosis transmembrane receptor (CFTR) . It is known to target the CFTR .Physical And Chemical Properties Analysis
While specific physical and chemical properties of Icenticaftor were not found, it is known that the drug is a small molecule pharmaceutical .Wissenschaftliche Forschungsanwendungen
Cystic Fibrosis Treatment : Icenticaftor has been studied for its efficacy and safety in treating cystic fibrosis. A study by Kazani et al. (2020) found that icenticaftor was well-tolerated and showed significant improvements in lung function and sweat chloride levels in cystic fibrosis patients with Class III and IV CFTR mutations (Kazani et al., 2020).
Chronic Obstructive Pulmonary Disease (COPD) : Rowe et al. (2020) investigated the efficacy of icenticaftor in improving airflow obstruction in COPD patients. The study found improvements in pre- and post-bronchodilator FEV1 over placebo and observed improvements in systemic inflammation and sputum bacterial colonization in COPD patients (Rowe et al., 2020).
Drug Development : The discovery and characterization of icenticaftor, including its progression to clinical proof of concept in patients with CF and COPD, was detailed by Grand et al. (2021). This research highlighted icenticaftor's potential as a novel therapeutic approach for COPD patients (Grand et al., 2021).
Role in CFTR Dysfunction in COPD : Carrasco-Hernandez et al. (2021) emphasized the importance of identifying CFTR dysfunction in COPD pathogenesis and discussed the potential therapeutic options, including the use of icenticaftor, to overcome this dysfunction (Carrasco-Hernandez et al., 2021).
Eigenschaften
IUPAC Name |
3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQRIKZLHNPQR-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336884 | |
Record name | Icenticaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Icenticaftor | |
CAS RN |
1334546-77-8 | |
Record name | Icenticaftor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icenticaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icenticaftor | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.